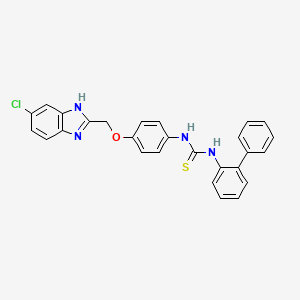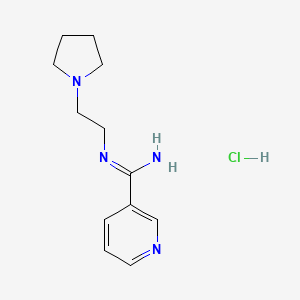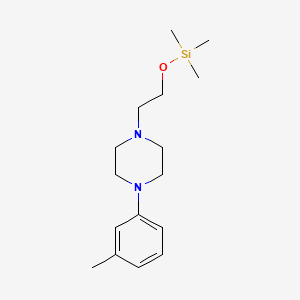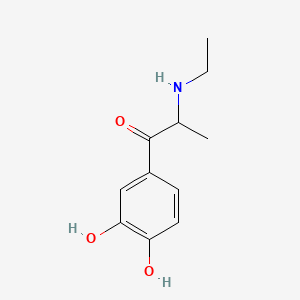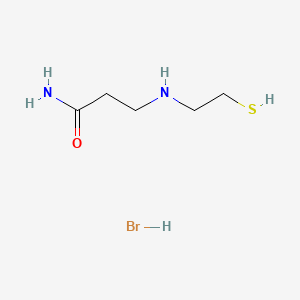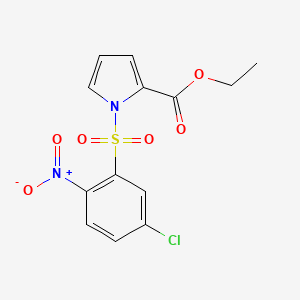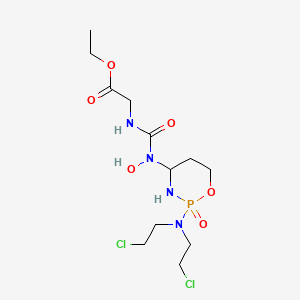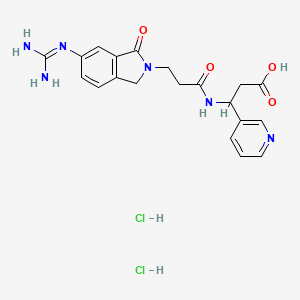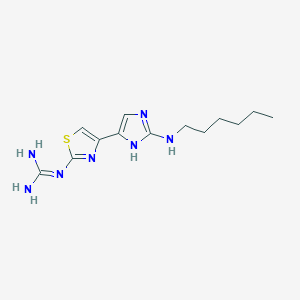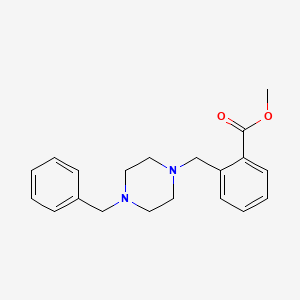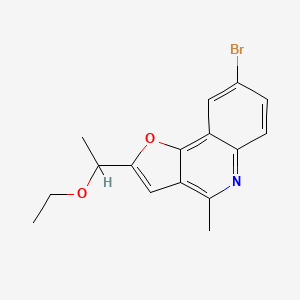
Ammonium 2-(4-chloro-2-methylphenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium 2-(4-chloro-2-methylphenoxy)propanoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and methyl group on the phenoxy ring, which imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azanium 2-(4-chloro-2-methylphenoxy)propanoate typically involves the following steps:
Sulfonation: L-ethyl lactate is used as a raw material and undergoes sulfonation with p-toluenesulfonyl chloride to form a sulfonyl ester compound.
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with n-octanol to yield the desired product.
Industrial Production Methods
The industrial production of Azanium 2-(4-chloro-2-methylphenoxy)propanoate follows similar synthetic routes but is optimized for higher yield and purity. The reaction conditions are carefully controlled to ensure the optical purity of the product, and the process is designed to be cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Azanium 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Azanium 2-(4-chloro-2-methylphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Azanium 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This makes it an effective herbicide. The compound’s interaction with auxin receptors and subsequent activation of growth pathways are key to its herbicidal activity .
Comparación Con Compuestos Similares
Azanium 2-(4-chloro-2-methylphenoxy)propanoate can be compared with other phenoxy herbicides such as:
Mecoprop: Similar in structure but with different substituents on the phenoxy ring.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a different substitution pattern.
MCPA (4-chloro-2-methylphenoxyacetic acid): Structurally similar but with different functional groups.
These compounds share similar modes of action but differ in their specific applications and effectiveness.
Propiedades
Número CAS |
37107-00-9 |
|---|---|
Fórmula molecular |
C10H14ClNO3 |
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
azane;2-(4-chloro-2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11ClO3.H3N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);1H3 |
Clave InChI |
HBXMFCYHMKBMSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.N |
Números CAS relacionados |
93-65-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



